"3-(3-Methoxypropoxy)-4-methylbenzoic acid" CAS number
"3-(3-Methoxypropoxy)-4-methylbenzoic acid" CAS number
An In-Depth Technical Guide to 3-(3-Methoxypropoxy)-4-methylbenzoic acid and Its Analogs for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of "3-(3-Methoxypropoxy)-4-methylbenzoic acid," a compound for which a specific CAS number is not readily identifiable in public databases. Recognizing the challenges this presents to researchers, this document offers a detailed exploration of the closely related and commercially available analog, 3-Methoxy-4-methylbenzoic acid (CAS: 7151-68-0) .[1][2][3][4][5][6] Furthermore, this guide delves into the synthetic strategies for introducing the "3-methoxypropoxy" functional group, drawing insights from the well-established synthesis of pharmaceutical intermediates. By combining a thorough analysis of a known analog with a logical, evidence-based approach to the synthesis of the target molecule, this guide serves as a critical resource for researchers and professionals in drug development and organic synthesis.
Introduction: Navigating the Landscape of Substituted Benzoic Acids
Substituted benzoic acids are fundamental building blocks in medicinal chemistry and materials science. Their versatile reactivity, stemming from the carboxylic acid functionality and the potential for diverse substitutions on the aromatic ring, makes them invaluable starting materials for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] This guide focuses on the specific structural motif of a benzoic acid with both a methoxyalkoxy and a methyl group, a pattern designed to modulate physicochemical properties such as lipophilicity and metabolic stability.
While a direct CAS number for "3-(3-Methoxypropoxy)-4-methylbenzoic acid" is not readily found, the isomeric compound 3-Methoxy-4-methylbenzoic acid is a well-characterized and commercially available intermediate.[1][2][3] It serves as a crucial precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents.[2] Understanding the properties and synthesis of this analog provides a solid foundation for approaching the synthesis and potential applications of the target molecule.
Physicochemical Properties of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution. The properties of 3-Methoxy-4-methylbenzoic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 7151-68-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₀O₃ | [2][3][4] |
| Molecular Weight | 166.17 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline powder | [2][3][7] |
| Melting Point | 152-154 °C | [1][6][7] |
| Boiling Point | 309.9 ± 22.0 °C at 760 mmHg | [6] |
| Synonyms | 3-Methoxy-p-toluic acid, 4-Methyl-m-anisic acid | [1][4][8] |
Role as a Pharmaceutical Intermediate
3-Methoxy-4-methylbenzoic acid is a versatile intermediate in the pharmaceutical industry.[8][9] Its utility stems from the presence of three key functional groups: the carboxylic acid, the methoxy group, and the methyl group. The carboxylic acid allows for a variety of chemical transformations, most notably esterification and amidation, to build more complex molecular scaffolds.[2] This compound is a key starting material in the synthesis of Zafirlukast and Finerenone, which are used in the treatment of respiratory and kidney-related conditions, respectively.[9][10]
Synthetic Pathways: A Focus on the "3-Methoxypropoxy" Moiety
The introduction of the 3-methoxypropoxy group is typically achieved through a Williamson ether synthesis, where a hydroxyl group is deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group (such as a halide) from 3-methoxypropyl chloride or a similar electrophile.
Proposed Synthetic Workflow for 3-(3-Methoxypropoxy)-4-methylbenzoic Acid
A logical approach to the synthesis of the target molecule would start from a readily available precursor, such as 3-hydroxy-4-methylbenzoic acid. The following diagram illustrates a proposed two-step synthetic workflow.
Caption: Proposed synthesis of 3-(3-Methoxypropoxy)-4-methylbenzoic acid.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol based on the proposed workflow.
Step 1: Esterification of 3-Hydroxy-4-methylbenzoic Acid
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Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent Williamson ether synthesis, where it could be deprotonated by the base.
-
Procedure:
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To a solution of 3-hydroxy-4-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-hydroxy-4-methylbenzoate.
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Step 2: Williamson Ether Synthesis
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Rationale: This step introduces the desired 3-methoxypropoxy side chain. The choice of base is critical; a strong base like sodium hydride will ensure complete deprotonation of the phenolic hydroxyl group, while a weaker base like potassium carbonate may require higher temperatures and longer reaction times.
-
Procedure:
-
Dissolve the methyl 3-hydroxy-4-methylbenzoate in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Add a base (e.g., potassium carbonate) and 1-chloro-3-methoxypropane.
-
Heat the reaction mixture and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and quench with water.
-
Extract the product with an organic solvent.
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Wash the organic layer, dry, and concentrate to yield the crude methyl 3-(3-methoxypropoxy)-4-methylbenzoate.
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Step 3: Hydrolysis of the Ester
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Rationale: The final step is the deprotection of the carboxylic acid by hydrolyzing the methyl ester.
-
Procedure:
-
Dissolve the crude ester in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
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Acidify the aqueous residue with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Filter the solid, wash with cold water, and dry to obtain the final product, 3-(3-Methoxypropoxy)-4-methylbenzoic acid.
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Conclusion
While "3-(3-Methoxypropoxy)-4-methylbenzoic acid" is not a readily cataloged chemical, this guide provides a comprehensive pathway for its synthesis and understanding. By leveraging the known properties and reactivity of the closely related analog, 3-Methoxy-4-methylbenzoic acid, and by applying established synthetic methodologies for the introduction of the 3-methoxypropoxy group, researchers are well-equipped to produce and study this novel compound. The detailed, logical framework presented herein is intended to empower researchers in drug discovery and development to explore the potential of this and other similarly substituted benzoic acid derivatives.
References
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Benzoic acid, 3-methoxy-4-methyl- - NIST WebBook. (n.d.). Retrieved from [Link]
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3-Methoxy-4-methylbenzoic acid | CAS#:7151-68-0 | Chemsrc. (2025, August 24). Retrieved from [Link]
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All about the 3-Methoxy 4-Methyl Methyl Benzoate - Jai Swaminarayan Multichem. (2023, November 24). Retrieved from [Link]
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An Efficient Synthesis of Rabeprazole Sodium - Asian Journal of Pharmaceutical Research. (n.d.). Retrieved from [Link]
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an efficient synthesis fo rabeprazole - ResearchGate. (n.d.). Retrieved from [Link]
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Identification and synthesis of potential impurities of rabeprazole sodium - ResearchGate. (2025, August 6). Retrieved from [Link]
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RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 21). Retrieved from [Link]
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Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (2010, June 11). Retrieved from [Link]
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3-methoxy 4-methylbenzoic Acid Application: Pharmaceutical Industry at Best Price in Bharuch | Kaival Impex - Tradeindia. (n.d.). Retrieved from [Link]
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